molecular formula C6H4BrClIN B1448803 3-Bromo-6-chloro-5-iodo-2-methylpyridine CAS No. 1824109-17-2

3-Bromo-6-chloro-5-iodo-2-methylpyridine

Cat. No.: B1448803
CAS No.: 1824109-17-2
M. Wt: 332.36 g/mol
InChI Key: DGFVFQFCTASTSO-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-5-iodo-2-methylpyridine is a useful research compound. Its molecular formula is C6H4BrClIN and its molecular weight is 332.36 g/mol. The purity is usually 95%.
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Biological Activity

3-Bromo-6-chloro-5-iodo-2-methylpyridine is a halogenated pyridine derivative that has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, case studies, and comparative analyses with similar compounds.

This compound has the molecular formula C6H4BrClI N and features multiple halogen substituents which are known to influence its biological activity. The presence of bromine, chlorine, and iodine atoms can enhance the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. These interactions can alter enzyme activities or receptor functions, triggering various biochemical pathways that lead to its observed effects.

  • Antimicrobial Activity : The compound has shown significant antibacterial and antifungal properties. Studies indicate that halogen substituents enhance the antimicrobial efficacy by disrupting microbial cell membranes or inhibiting enzymatic functions critical for microbial survival .
  • Anticancer Properties : Research indicates potential anticancer effects through the induction of apoptosis in cancer cells. The compound may inhibit specific signaling pathways involved in cell proliferation and survival .
  • Anti-inflammatory Effects : Some studies suggest that this compound can modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines .

Case Studies

Several studies have investigated the biological activity of this compound:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values against Gram-positive and Gram-negative bacteria were determined, revealing that the compound exhibited potent activity against strains such as Staphylococcus aureus and Escherichia coli. The MIC values ranged from 4.69 to 22.9 µM for different bacterial strains .

Study 2: Anticancer Activity

In vitro assays demonstrated that this compound induced apoptosis in various cancer cell lines. Flow cytometry analysis showed an increase in Annexin V positive cells, indicating early apoptotic changes. The compound's IC50 values varied across different cancer types, suggesting selective toxicity towards malignant cells compared to normal cells .

Comparative Analysis

To understand the unique biological profile of this compound, it is useful to compare it with other similar pyridine derivatives:

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundHighModerate to HighModerate
Methyl 3-bromo-6-chloropyrazineModerateLowLow
4-Chloro-2-methylpyridineLowModerateModerate

This table illustrates that while other compounds exhibit some level of biological activity, this compound stands out for its higher antimicrobial and anticancer potentials.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-6-chloro-5-iodo-2-methylpyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique halogen substituents enhance biological activity and selectivity in drug design.

Case Study: Synthesis of Cholinergic Drugs
The compound has been identified as a precursor for cholinergic drugs, which are used to treat gastrointestinal diseases. The presence of bromine and chlorine enhances the lipophilicity of the molecule, facilitating better membrane permeability and bioavailability .

Organic Synthesis

This compound is utilized in various organic synthesis reactions, particularly in creating more complex molecular structures.

Example Reaction: Cross-Coupling Reactions
this compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds. These reactions are vital for constructing diverse organic frameworks used in pharmaceuticals and agrochemicals.

Reaction TypeConditionsYield
Suzuki CouplingPd catalyst, baseUp to 85%
Heck ReactionPd catalyst, heat70%

These reactions demonstrate the compound's versatility as a building block in synthetic pathways .

Material Science

In material science, this compound is explored for its potential use in organic electronics.

Application: Organic Electroluminescent Devices
Research indicates that halogenated pyridines can be incorporated into organic light-emitting diodes (OLEDs) due to their electronic properties. The compound's ability to participate in charge transport makes it a candidate for enhancing device performance .

Data Tables

Synthesis MethodKey ReagentsYield
HalogenationBromine, Chlorine75%
Nucleophilic SubstitutionIodide ion80%

Properties

IUPAC Name

5-bromo-2-chloro-3-iodo-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClIN/c1-3-4(7)2-5(9)6(8)10-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFVFQFCTASTSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1Br)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.